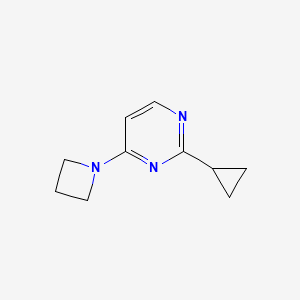

4-(Azetidin-1-yl)-2-cyclopropylpyrimidine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(azetidin-1-yl)-2-cyclopropylpyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3/c1-6-13(7-1)9-4-5-11-10(12-9)8-2-3-8/h4-5,8H,1-3,6-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKMOTBCHUYMPGI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C1)C2=NC(=NC=C2)C3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Significance of Pyrimidine Heterocycles As Privileged Scaffolds in Contemporary Drug Discovery

The pyrimidine (B1678525) nucleus is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3. It is a fundamental component of life, forming the structural core of the nucleobases cytosine, thymine, and uracil (B121893) in DNA and RNA. nih.govgsconlinepress.com This inherent biological relevance allows pyrimidine derivatives to readily interact with various enzymes and receptors within the cell. nih.govresearchgate.net Consequently, the pyrimidine ring is considered a "privileged scaffold" in medicinal chemistry, a term used to describe molecular frameworks that are capable of binding to multiple biological targets with high affinity. nih.gov

The versatility of the pyrimidine core has led to its incorporation into a vast array of therapeutic agents demonstrating a broad spectrum of biological activities. researchgate.net These include anticancer, antiviral, antibacterial, anti-inflammatory, and antihypertensive properties. nih.govresearchgate.net Many FDA-approved drugs feature this scaffold, highlighting its continued importance and success in clinical applications. nih.gov The ability to modify the pyrimidine ring at multiple positions allows for fine-tuning of a compound's physicochemical and pharmacological properties, making it an attractive starting point for the development of new and improved therapeutic agents. gsconlinepress.comnih.gov Researchers continue to explore novel pyrimidine derivatives to address emerging diseases and overcome challenges such as drug resistance. nih.govnih.gov

Table 1: Examples of Pyrimidine-Containing Therapeutic Agents

| Drug Name | Therapeutic Class |

|---|---|

| 5-Fluorouracil | Anticancer |

| Zidovudine (AZT) | Antiviral (Anti-HIV) |

| Imatinib | Anticancer (Kinase Inhibitor) |

| Rosuvastatin | Antihyperlipidemic |

Strategic Integration of Azetidine Rings in Bioactive Compounds: Conformation and Bioisosterism

Azetidines are four-membered, saturated nitrogen-containing heterocycles. researchgate.net Their incorporation into drug candidates is a strategic design element used to confer specific, advantageous properties. rsc.org One of the most significant contributions of the azetidine (B1206935) ring is the introduction of conformational rigidity. researchgate.netnih.gov The strained four-membered ring "locks" the conformation of adjacent molecular fragments, which can lead to a more favorable entropic profile for binding to a biological target, thereby increasing potency and selectivity. researchgate.net

The azetidine ring is significantly more stable than the related three-membered aziridine (B145994) ring, allowing for easier handling and synthesis while still possessing considerable ring strain (approximately 25.2 kcal/mol). researchgate.netrsc.org This inherent strain influences the molecule's reactivity and three-dimensional shape. rsc.org Furthermore, azetidines serve as valuable bioisosteres. They can be used to replace other common groups in drug molecules, such as piperidines or pyrrolidines, to explore new chemical space and improve pharmacokinetic properties. rsc.orgnih.gov For instance, substituting a larger ring with a smaller, more rigid azetidine can alter a compound's solubility, lipophilicity, and metabolic stability. nih.gov The development of new synthetic methods to access functionally diverse azetidines continues to be an active area of research, reflecting their growing importance in medicinal chemistry. nih.govnih.gov

Table 2: Properties Conferred by Azetidine Integration

| Property | Description |

|---|---|

| Conformational Constraint | Reduces the number of accessible conformations, potentially increasing binding affinity and selectivity. researchgate.net |

| Improved Potency | Favorable entropic contribution to binding energy. researchgate.net |

| Metabolic Stability | Can block sites of metabolism compared to more flexible acyclic amines. |

| Vectorial Orientation | Provides a rigid exit vector for substituents to probe specific regions of a binding pocket. |

| Physicochemical Modulation | Can be used to fine-tune properties like solubility and lipophilicity. nih.gov |

Pharmacological Impact and Research Utility of the Cyclopropyl Moiety in Molecular Design

The cyclopropyl (B3062369) group, a three-membered carbocycle, is a small but powerful tool in medicinal chemistry. iris-biotech.de Despite its simple structure, it imparts unique electronic and steric properties to molecules. fiveable.me The significant angle strain in the ring results in C-C bonds with enhanced π-character and shorter, stronger C-H bonds compared to typical alkanes. nih.govresearchgate.net This unique electronic nature can influence a drug's interaction with its target. fiveable.me

One of the primary applications of the cyclopropyl moiety is to enhance a compound's metabolic stability. iris-biotech.denih.gov The strong C-H bonds are less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, a common pathway for drug clearance. iris-biotech.dehyphadiscovery.com For example, replacing a metabolically vulnerable N-ethyl group with an N-cyclopropyl group can significantly improve a drug's half-life. iris-biotech.de The cyclopropyl ring is also frequently used as a rigid isosteric replacement for other groups. It can mimic the spatial orientation of a double bond or act as a constrained substitute for larger, more flexible groups like isopropyl or phenyl, often leading to reduced lipophilicity. iris-biotech.de This rigidity can also contribute to enhanced potency by locking the molecule into a bioactive conformation, similar to the effect of the azetidine (B1206935) ring. iris-biotech.denih.gov The proven track record of this moiety is evident in the 18 new chemical entities containing a cyclopropyl group that were approved by the FDA in a recent decade. scientificupdate.com

Table 3: Pharmacological and Physicochemical Impacts of the Cyclopropyl Moiety

| Impact Area | Effect |

|---|---|

| Metabolic Stability | Increases resistance to CYP450-mediated oxidation. iris-biotech.denih.gov |

| Potency Enhancement | Provides conformational rigidity, contributing to more favorable binding. nih.govacs.org |

| Lipophilicity Reduction | Can serve as a less lipophilic replacement for isopropyl or phenyl groups. iris-biotech.de |

| Bioisosterism | Acts as a stable, rigid replacement for alkenes or other small alkyl groups. scientificupdate.com |

| Reduced Off-Target Effects | Can improve selectivity by restricting conformations that bind to unintended targets. nih.govacs.org |

| Increased Brain Permeability | Has been shown to improve the ability of some drugs to cross the blood-brain barrier. nih.gov |

Establishing the Research Context of 4 Azetidin 1 Yl 2 Cyclopropylpyrimidine Within Modern Heterocyclic Chemistry

Strategic Syntheses of Pyrimidine Precursors Bearing a Cyclopropyl Group

The efficient construction of the target molecule relies heavily on the initial availability of a suitably functionalized 2-cyclopropylpyrimidine (B1313821) core. This section details the development of this core structure and its subsequent activation for further chemical transformation.

The synthesis of the 2-cyclopropylpyrimidine scaffold is a critical first step. A primary and versatile method for constructing pyrimidine rings is through the condensation of a 1,3-dicarbonyl compound (or its equivalent) with an amidine. In this context, cyclopropanecarboxamidine serves as the key building block to install the 2-cyclopropyl group.

A common synthetic approach involves the following steps:

Formation of the Pyrimidone: Cyclopropanecarboxamidine is reacted with a 1,3-dielectrophile such as ethyl 3-ethoxy-3-oxopropanoate or malondialdehyde derivatives. This condensation reaction, typically conducted in the presence of a base like sodium ethoxide in ethanol, leads to the formation of the 2-cyclopropylpyrimidin-4-one ring system.

Conversion to a Halopyrimidine: The resulting pyrimidone is then converted into a more reactive intermediate suitable for nucleophilic substitution. This is classically achieved through treatment with a halogenating agent, as detailed in the following section.

This strategy allows for the large-scale production of the necessary pyrimidine core, which is essential for subsequent synthetic explorations.

With the 2-cyclopropylpyrimidin-4-one precursor in hand, the next step is to activate the C4-position for the introduction of the azetidine nucleophile. The most direct method for this activation is the conversion of the C4-oxo group into a halogen, which serves as an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions.

The conversion of pyrimidones to chloropyrimidines is a well-established and highly efficient transformation in heterocyclic chemistry. bhu.ac.in The reaction is typically performed using phosphorus oxychloride (POCl₃), often with a catalytic amount of a tertiary amine or N,N-dimethylformamide (DMF). The reaction proceeds by converting the pyrimidone into a reactive phosphoryl intermediate, which is then displaced by a chloride ion to yield the 4-chloropyrimidine (B154816) derivative. This method provides the key intermediate, 2-cyclopropyl-4-chloropyrimidine, in high yield.

Alternative modern halogenation methods can also be employed, particularly for direct C-H halogenation on other heterocycles. These strategies often utilize N-halosuccinimides (NBS, NCS, NIS) as the halogen source. organic-chemistry.orgresearchgate.net For instance, using N-halosuccinimides in a solvent like hexafluoroisopropanol (HFIP) has been shown to be a mild and regioselective method for halogenating various heterocycles. organic-chemistry.orgdntb.gov.ua While the conversion from a pyrimidone is more common for this specific substrate, these direct halogenation techniques are valuable for creating diverse analogues with halogen handles at different positions. nih.govnih.gov

| Method | Reagent(s) | Substrate | Product | Typical Conditions | Advantage |

| Deoxyhalogenation | POCl₃ | 2-cyclopropylpyrimidin-4-one | 2-cyclopropyl-4-chloropyrimidine | Reflux, neat or with a high-boiling solvent | High yield, reliable, scalable |

| Direct Halogenation | N-Chlorosuccinimide (NCS) | 2-cyclopropylpyrimidine | 2-cyclopropyl-4-chloropyrimidine | Hexafluoroisopropanol (HFIP) | Mild conditions, avoids pyrimidone intermediate |

Formation of the 4-(Azetidin-1-yl) Substituent via Nucleophilic Aromatic Substitution

The introduction of the azetidine ring is the final and pivotal step in the synthesis of this compound. This is accomplished via a nucleophilic aromatic substitution (SNAr) reaction, where the azetidine nitrogen acts as the nucleophile, displacing the halogen at the C4-position of the pyrimidine ring.

The SNAr reaction on a π-deficient (electron-poor) ring system like pyrimidine is generally facile, especially when a good leaving group like chlorine is present at an activated position (C2, C4, or C6). bhu.ac.innih.gov The reaction between 2-cyclopropyl-4-chloropyrimidine and azetidine is typically carried out under conditions that facilitate the substitution while minimizing side reactions.

Optimization of this reaction involves screening several parameters:

Solvent: Polar aprotic solvents such as dimethyl sulfoxide (B87167) (DMSO), N,N-dimethylformamide (DMF), 1-methyl-2-pyrrolidinone (B7775990) (NMP), or acetonitrile (B52724) (MeCN) are commonly used as they can solvate the intermediate species and facilitate the reaction.

Base: An organic or inorganic base is required to neutralize the hydrochloric acid (HCl) generated during the reaction. Common choices include triethylamine (B128534) (TEA), N,N-diisopropylethylamine (DIPEA), or inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).

Temperature: The reaction can often be performed at temperatures ranging from ambient to elevated (e.g., 80-120 °C) to ensure a reasonable reaction rate. Microwave irradiation can also be employed to accelerate the reaction.

While this reaction typically proceeds without a metal catalyst, related C-N bond-forming reactions can also be achieved through palladium-catalyzed methods like the Buchwald-Hartwig amination, though direct SNAr is often more straightforward for activated pyrimidines.

| Parameter | Common Reagents/Conditions | Purpose |

| Solvent | DMSO, DMF, NMP, Acetonitrile | Facilitate nucleophilic attack and stabilize intermediates |

| Base | K₂CO₃, Cs₂CO₃, DIPEA, TEA | Scavenge HCl byproduct |

| Temperature | 25 °C to 120 °C | Control reaction rate |

| Nucleophile | Azetidine (or its hydrochloride salt) | Introduce the azetidin-1-yl group |

The high degree of chemo- and regioselectivity observed in this reaction is a direct consequence of the electronic properties of the pyrimidine ring. The two nitrogen atoms are strongly electron-withdrawing, which reduces the electron density at the ring carbon atoms, making them susceptible to nucleophilic attack. stackexchange.com

The positions ortho and para to the ring nitrogens (C2, C4, and C6) are particularly activated. When a nucleophile attacks at the C4 position, the negative charge of the resulting anionic intermediate (a Meisenheimer complex) can be effectively delocalized onto the electronegative nitrogen atom at the 1-position. nih.govstackexchange.com This stabilization of the intermediate lowers the activation energy for the reaction, making the substitution highly favorable at this position.

The regioselectivity is dictated by the placement of the leaving group. Starting with 2-cyclopropyl-4-chloropyrimidine ensures that the substitution occurs exclusively at the C4 position. Frontier molecular orbital theory suggests that the LUMO (Lowest Unoccupied Molecular Orbital) coefficient is often higher at C4 compared to C2, making it the preferred site for nucleophilic attack. stackexchange.com Chemoselectivity is also high, as the C-Cl bond at the activated C4 position is significantly more reactive towards nucleophilic displacement than any C-H bonds on the ring or the cyclopropyl group.

Design and Synthesis of Structurally Diverse Analogues for Comprehensive Exploration

The synthetic route established for this compound is robust and amenable to modifications for the creation of a diverse library of related analogues. Such libraries are invaluable for structure-activity relationship (SAR) studies in drug discovery.

Diversification can be achieved at three key positions:

Modification at the C2-Position: By starting the synthesis with different amidines (e.g., acetamidine, benzamidine, or more complex custom-synthesized amidines), a wide variety of substituents can be installed at the 2-position of the pyrimidine ring.

Modification at the C4-Position: The final SNAr step is not limited to azetidine. A vast array of primary and secondary amines, both cyclic (e.g., pyrrolidine, piperidine, morpholine) and acyclic, can be used as nucleophiles to generate a broad spectrum of 4-amino-pyrimidine analogues.

Modification of the Pyrimidine Core: By using substituted 1,3-dicarbonyl compounds in the initial ring-forming reaction, substituents such as alkyl, aryl, or halogen groups can be introduced at the C5 or C6 positions of the pyrimidine ring.

This modular approach allows for a systematic exploration of the chemical space around the core scaffold, facilitating the optimization of biological activity and physicochemical properties. A comprehensive review of various synthetic strategies for pyrimidine-based analogues highlights the versatility of this heterocyclic core. jchemrev.com

| Modification Site | Synthetic Strategy | Example Precursors | Resulting Analogue Structure |

| C2-Position | Vary the amidine in the initial condensation | Acetamidine, Isobutyramidine, Benzamidine | 2-Alkyl/Aryl-4-(azetidin-1-yl)pyrimidine |

| C4-Position | Vary the amine in the final SNAr step | Pyrrolidine, Piperazine, Methylamine | 2-Cyclopropyl-4-(substituted-amino)pyrimidine |

| C5/C6-Position | Use a substituted 1,3-dicarbonyl precursor | 3-Oxopentanedial, Ethyl 2-methyl-3-oxobutanoate | 5/6-Substituted-4-(azetidin-1-yl)-2-cyclopropylpyrimidine |

Systematic Modification of the Pyrimidine Ring System

The pyrimidine ring is a versatile scaffold that allows for a variety of chemical modifications to modulate the electronic and steric properties of the final compound. Advanced synthetic strategies for modifying the 2,4-substituted pyrimidine core, similar to that in this compound, often begin with precursor molecules like 2,4-dichloropyrimidine. The differential reactivity of the chlorine atoms at the C2 and C4 positions allows for sequential nucleophilic substitution.

Typically, the chlorine at the C4 position is more reactive towards nucleophilic attack than the one at C2. This enables the selective introduction of the azetidine moiety at C4, followed by the displacement of the C2 chlorine. However, modern synthetic approaches also include catalyzed cross-coupling reactions and multicomponent cycloadditions to build the pyrimidine ring with the desired substituents already in place. mdpi.com

Further modifications can be introduced to the pyrimidine ring itself. For instance, introducing an amino group at the C5 position or a thiomethyl group at other available positions can significantly alter the molecule's biological activity profile. nih.gov Various catalyzed cycloaddition reactions, such as [3+3] annulation, provide efficient routes to construct diverse substituted pyrimidine derivatives from simpler building blocks. mdpi.com

Below is a table summarizing potential modifications to the pyrimidine ring system and the corresponding synthetic methods.

| Modification Site | Type of Modification | Reagents/Conditions | Potential Outcome |

| C5 Position | Amination | N-Bromosuccinimide (NBS) then amine source | Introduction of a key hydrogen bond donor/acceptor. nih.gov |

| C5 Position | Halogenation | N-Halosuccinimides (NCS, NBS, NIS) | Provides a handle for further cross-coupling reactions. |

| C6 Position | Alkylation/Arylation | Organometallic reagents (e.g., Grignard, organolithium) | Steric and electronic modulation of the pyrimidine core. |

| Ring Synthesis | Cycloaddition | Amidines, β-dicarbonyl compounds, Lewis acid catalysts | Direct construction of highly substituted pyrimidine rings. mdpi.com |

Exploration of Substituent Effects on the Azetidine Nitrogen and Ring

The azetidine ring, a four-membered nitrogen-containing heterocycle, is valued in drug design for its ability to introduce three-dimensionality and improve physicochemical properties. rsc.org The reactivity of azetidines is largely influenced by their inherent ring strain. rsc.org The synthesis of substituted azetidines often involves multi-step sequences starting from β-amino alcohols or through cycloaddition reactions. rsc.orgnih.gov

When attached to an electron-deficient pyrimidine ring, the lone pair of electrons on the azetidine nitrogen can be delocalized into the aromatic system. This delocalization reduces the basicity of the azetidine nitrogen compared to an alkyl-substituted azetidine. nih.gov This electronic effect can enhance the chemical stability of the N-aryl azetidine linkage, preventing acid-mediated ring-opening decomposition pathways that can be an issue for some N-substituted azetidines. nih.gov

Substituents on the azetidine ring itself can be used to probe structure-activity relationships and optimize pharmacokinetic properties. These substituents can be introduced by using appropriately functionalized precursors during the azetidine synthesis. For example, palladium(II)-catalyzed intramolecular C(sp³)–H amination allows for the synthesis of azetidines with a wide range of functional groups. rsc.org

The table below outlines the potential effects of substituents on the azetidine moiety.

| Substituent Position | Type of Substituent | Synthetic Approach | Potential Effects on Properties |

| C2 or C3 | Alkyl, Aryl | Use of substituted β-amino alcohol precursors. nih.gov | Influences steric interactions, metabolic stability, and lipophilicity. |

| C2 or C3 | Fluoro | Ring-opening of azetidines with reagents like pyridine-HF. rsc.org | Modulates pKa, membrane permeability, and metabolic stability. |

| Nitrogen | (Pyrimidine ring) | Nucleophilic aromatic substitution on a halopyrimidine. | Reduces basicity, enhances stability through lone pair delocalization. nih.gov |

| Spirocyclic | Fused ring systems | Kulinkovich-type coupling with oxime ethers. rsc.org | Introduces conformational rigidity and novel 3D vectors for binding. |

Chemical Derivatization and Conformational Analysis of the Cyclopropyl Moiety

The cyclopropyl group is a popular substituent in medicinal chemistry, acting as a "bioisostere" for other groups while imparting unique properties. Its rigid, three-dimensional structure can lock the molecule into a specific conformation favorable for binding to a biological target. nih.gov The C-H bonds of a cyclopropyl ring are shorter and stronger than those in alkanes, which often enhances metabolic stability by reducing susceptibility to oxidative metabolism by cytochrome P450 enzymes. hyphadiscovery.comresearchgate.net

Direct chemical derivatization of the cyclopropyl ring in a complex molecule is challenging due to its relative inertness. Modifications are typically incorporated by using a substituted cyclopropyl precursor during the initial synthesis of the pyrimidine core. For example, a substituted cyclopropylamidine could be used in a cyclocondensation reaction to build the desired pyrimidine.

Key characteristics and their implications are summarized below.

| Property | Description | Implication in Drug Design |

| Rigidity | The three-membered ring restricts bond rotation. | Locks the molecule into a specific, potentially more active, conformation. nih.gov |

| Metabolic Stability | High C-H bond dissociation energy. | Reduces susceptibility to oxidative metabolism, potentially increasing drug half-life. hyphadiscovery.com |

| Lipophilicity | Acts as a lipophilic spacer. | Can be used to modulate solubility and membrane permeability. |

| Conformation | Defines a specific spatial vector relative to the pyrimidine. | The orientation can be critical for fitting into a receptor's binding pocket. |

Stereoselective Synthesis Approaches

While the parent compound this compound is achiral, the introduction of substituents on either the azetidine or cyclopropyl rings can create chiral centers. The synthesis of single enantiomers is often critical for therapeutic efficacy and safety. Therefore, stereoselective synthetic methods are highly relevant for producing chiral analogues.

Chiral Azetidines: Enantiomerically pure substituted azetidines can be synthesized from chiral precursors. For example, chiral β-amino alcohols, which can be derived from the chiral pool (e.g., amino acids), are common starting materials for constructing optically active azetidines. nih.gov Cycloaddition reactions, such as the Staudinger synthesis between a ketene (B1206846) and an imine, can also be rendered stereoselective through the use of chiral auxiliaries or catalysts to produce chiral azetidin-2-ones (β-lactams), which can then be further modified. mdpi.com

Chiral Cyclopropanes: Stereoselective cyclopropanation reactions are well-established in organic synthesis. These include metal-catalyzed reactions of diazo compounds with alkenes, often employing chiral ligands to induce asymmetry. The Simmons-Smith reaction and its variants can also be adapted for stereoselective synthesis. By constructing a chiral-substituted cyclopropyl group from the outset, this stereochemistry can be carried through the subsequent steps of pyrimidine ring formation.

These advanced stereoselective strategies are essential for exploring the full chemical space around the this compound scaffold and for developing analogues with optimized pharmacological profiles.

Elucidation of Critical Pharmacophoric Features within the Pyrimidine Core

The pyrimidine ring serves as the central anchor for this class of compounds, engaging in crucial interactions with the target protein. A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. For the this compound series, the pyrimidine core itself presents key hydrogen bonding opportunities. The nitrogen atoms at positions 1 and 3 of the pyrimidine ring can act as hydrogen bond acceptors, forming vital connections within the ATP-binding pocket of many kinases.

SAR studies on related 2,4-disubstituted pyrimidine series have consistently highlighted the importance of these interactions for potent inhibitory activity. smolecule.comnih.govnih.gov Modification of the substitution pattern on the pyrimidine ring can significantly impact biological activity. For instance, the introduction of various substituents at the 5- and 6-positions of the pyrimidine ring can modulate the electronic properties and steric profile of the molecule, thereby influencing its binding affinity and selectivity. While specific data on the this compound core is limited in publicly accessible literature, general principles from analogous pyrimidine-based inhibitors suggest that maintaining the hydrogen bonding capacity of the pyrimidine nitrogens is critical for activity.

Positional and Conformational Impact of the Azetidine Ring on Ligand-Target Interactions

The azetidine ring, a four-membered saturated heterocycle, imparts a significant degree of rigidity to the molecule. This conformational constraint can be advantageous in drug design as it reduces the entropic penalty upon binding to the target. The point of attachment of the azetidine ring to the pyrimidine core, at the 4-position, is crucial for orienting the rest of the molecule within the binding site.

Steric and Electronic Contributions of the Cyclopropyl Group to Biological Activity

The cyclopropyl group at the 2-position of the pyrimidine ring is another key feature of this scaffold. Its small, rigid, and lipophilic nature offers several advantages in drug design. The cyclopropyl ring can occupy small hydrophobic pockets within the active site of a protein, contributing to binding affinity. Its rigid nature also helps to lock the conformation of the molecule, which can be favorable for binding.

Quantitative and Qualitative SAR Analyses for Lead Optimization and Compound Prioritization

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure and the biological activity of a series of compounds. While specific QSAR models for this compound derivatives are not publicly documented, the general principles of QSAR can be applied to guide lead optimization.

Qualitative SAR, derived from the analysis of discrete changes in structure and their effect on activity, provides valuable insights. For example, by systematically replacing the azetidine ring with other small heterocycles (e.g., pyrrolidine, piperidine) or modifying the cyclopropyl group (e.g., replacing it with other small alkyl groups), medicinal chemists can probe the steric and electronic requirements of the target's binding site.

A hypothetical SAR exploration for this scaffold might involve the synthesis and biological evaluation of a library of analogs, as depicted in the table below. Such a study would systematically explore the impact of substituents at various positions.

| Compound ID | R1 (on Pyrimidine) | R2 (on Azetidine) | R3 (on Cyclopropyl) | Biological Activity (e.g., IC50) |

| Parent | H | H | H | Baseline |

| A1 | F | H | H | To be determined |

| A2 | Cl | H | H | To be determined |

| B1 | H | Me | H | To be determined |

| B2 | H | OH | H | To be determined |

| C1 | H | H | Me | To be determined |

| C2 | H | H | F | To be determined |

This table represents a hypothetical experimental design for SAR studies. The biological activity data would need to be generated through experimental testing.

By analyzing the trends in activity across such a matrix of compounds, researchers can build a comprehensive understanding of the SAR. This knowledge is instrumental in prioritizing which compounds to advance into further preclinical development and in designing new analogs with improved potency, selectivity, and pharmacokinetic properties.

Identification and Validation of Molecular Targets through Biochemical and Biophysical Assays

To understand the biological activity of this compound, the first step would be to identify its direct molecular targets within the cell. This is typically achieved through a combination of biochemical and biophysical assays.

Enzyme Kinetics and Inhibition Studies

If this compound were to act as an enzyme inhibitor, its effects would be characterized using kinetic studies. These experiments would determine the compound's potency (often expressed as an IC₅₀ or Kᵢ value) and its mode of inhibition (e.g., competitive, non-competitive, or uncompetitive). Such data would be presented in a table format to summarize the inhibitory activity against a panel of relevant enzymes.

Table 1: Hypothetical Enzyme Inhibition Profile of this compound

| Enzyme Target | IC₅₀ (nM) | Kᵢ (nM) | Mode of Inhibition |

|---|---|---|---|

| Data Not Available | - | - | - |

| Data Not Available | - | - | - |

Receptor Binding Affinity and Selectivity Profiling

Alternatively, the compound might exert its effects by binding to a specific receptor. Radioligand binding assays or other biophysical techniques such as surface plasmon resonance (SPR) would be employed to measure its binding affinity (Kₐ or Kₔ) for a range of receptors. A selectivity profile would be crucial to understand its specificity and potential for off-target effects.

Table 2: Hypothetical Receptor Binding Affinity of this compound

| Receptor Target | Binding Affinity (Kₐ, nM) | Selectivity vs. Other Receptors |

|---|---|---|

| Data Not Available | - | - |

| Data Not Available | - | - |

Detailed Elucidation of Binding Modes and Interaction Dynamics

Once a molecular target is identified, the next phase of research would focus on understanding the precise physical interactions between this compound and its target protein.

Ligand-Protein Co-crystallography and Structural Characterization

X-ray crystallography is a powerful technique used to determine the three-dimensional structure of a ligand-protein complex at atomic resolution. This would reveal the specific binding pocket and the key amino acid residues involved in the interaction. The resulting structural data would provide invaluable insights for understanding the compound's mechanism of action and for guiding future drug design efforts.

Mutagenesis Studies for Key Residue Identification

To experimentally validate the interactions observed in crystallographic studies, site-directed mutagenesis would be performed. By systematically mutating the amino acid residues in the binding site and measuring the impact on the compound's binding affinity or inhibitory activity, researchers can confirm the critical residues required for the interaction.

Characterization of Downstream Cellular Pathway Modulation

The binding of this compound to its molecular target would be expected to trigger changes in downstream cellular signaling pathways. Cellular assays would be used to investigate these effects. For example, if the compound inhibits a protein kinase, researchers would examine the phosphorylation status of the kinase's known substrates and the resulting impact on cellular processes such as proliferation, survival, or differentiation.

Investigation of Cross-Reactivity and Off-Target Binding in Relevant Biological Systems

The assessment of a compound's selectivity is fundamental to understanding its potential therapeutic window and anticipating potential mechanisms of toxicity. A highly selective compound interacts primarily with its intended biological target, minimizing interactions with other proteins and pathways, which can lead to adverse effects. The investigation into the cross-reactivity and off-target binding of a novel chemical entity such as this compound typically involves systematic screening against large panels of known biological targets.

These studies are designed to identify unintended molecular interactions, providing a broader view of the compound's pharmacological profile. The process generally involves tiered screening cascades, starting with broad panels at a single high concentration, followed by more focused dose-response studies for any identified "hits."

Methodologies for Off-Target Profiling

To ensure a thorough evaluation, a diverse range of assays is employed. A standard approach includes subjecting the compound to large, commercially available screening panels that cover major classes of drug targets known to be frequently implicated in adverse drug reactions.

Kinase Selectivity Profiling: Given that the pyrimidine scaffold is a common feature in many kinase inhibitors, a primary step would be to screen this compound against a comprehensive panel of human kinases. These panels can include hundreds of distinct kinases and are crucial for identifying off-target kinase inhibition that could lead to unexpected biological effects. Data is typically generated as a percentage of inhibition at a fixed concentration (e.g., 1 or 10 µM).

Safety Pharmacology Panels: These panels, often referred to by trade names such as the Eurofins "SafetyScreen44" or similar platforms, assess the compound's activity against a curated collection of G-protein coupled receptors (GPCRs), ion channels, transporters, and enzymes. These targets are selected based on their well-established roles in physiological processes and their historical association with drug-induced side effects. For example, interaction with the hERG potassium channel is a critical liability to assess due to its association with cardiac arrhythmias.

Receptor Binding Assays: Radioligand binding assays are the gold standard for determining a compound's affinity for a specific receptor. In these assays, the test compound competes with a labeled ligand known to bind to the target of interest. The concentration of the test compound that displaces 50% of the specific binding of the radioligand (IC₅₀) is determined, from which the inhibitory constant (Kᵢ) can be calculated.

Illustrative Data Presentation

While specific data for this compound is not available, the findings from a broad off-target screening panel would typically be presented in a tabular format. The table below is an example of how such data would be displayed, illustrating the type of information generated from these essential studies.

Disclaimer: The following data is for illustrative purposes only and does not represent actual experimental results for this compound.

Table 1: Representative Off-Target Screening Profile| Target Class | Target Name | Assay Type | % Inhibition / Activity |

| Kinase | ABL1 | Biochemical | 8% |

| Kinase | SRC | Biochemical | 12% |

| Kinase | LCK | Biochemical | 9% |

| GPCR | Adrenergic α1A | Binding Assay | 3% |

| GPCR | Dopamine D2 | Binding Assay | -5% |

| GPCR | Histamine H1 | Binding Assay | 15% |

| Ion Channel | hERG (KCNH2) | Electrophysiology | 4% |

| Ion Channel | Nav1.5 | Binding Assay | -2% |

| Transporter | SERT (5-HTT) | Binding Assay | 7% |

| Enzyme | COX-2 | Enzymatic Assay | 1% |

Interpreting such a table, a drug discovery team would look for significant percentage inhibition values (typically >50%) which would then be flagged for follow-up studies to determine the potency (IC₅₀ or Kᵢ) of the interaction. A "clean" profile, like the hypothetical one shown above, would indicate a low propensity for off-target interactions at the tested concentration, suggesting a higher degree of selectivity for its intended primary target.

Preclinical Biological Activity Spectrum and Efficacy Studies

In Vitro Pharmacological Evaluation Across Diverse Therapeutic Areas

No publicly available in vitro pharmacological data for 4-(Azetidin-1-yl)-2-cyclopropylpyrimidine was found.

Antimicrobial Activity Against Specific Pathogen Strains and Resistance Mechanisms

There are no published studies detailing the antimicrobial activity of this compound against any specific pathogen strains or its effects on resistance mechanisms.

Anticancer Efficacy in Defined Cancer Cell Lines and Tumor Models

Information regarding the anticancer efficacy of this compound in specific cancer cell lines or tumor models is not available in the current scientific literature.

Anti-inflammatory Effects through Inhibition of Key Mediators and Pathways

There is no available research on the anti-inflammatory effects of this compound or its potential to inhibit key inflammatory mediators and pathways.

Antiviral Properties and Mechanism of Viral Replication Inhibition

No studies have been published that investigate the antiviral properties of this compound or its mechanism of action against viral replication.

Exploration of Other Noteworthy Biological Activities (e.g., antitubercular, antimalarial)

There is no available data on any other biological activities of this compound, including but not limited to antitubercular or antimalarial properties.

In Vivo Efficacy Assessments in Relevant Preclinical Animal Models

Consistent with the lack of in vitro data, no in vivo efficacy studies for this compound in any preclinical animal models have been reported in the scientific literature.

Dose-Response Relationships and Efficacy in Established Disease Models

The preclinical assessment of a novel chemical entity such as this compound would involve rigorous evaluation in established disease models to determine its therapeutic potential. The primary objective of these studies is to establish a clear dose-response relationship, which characterizes the magnitude of the compound's effect as a function of the dose administered. This is a critical step in understanding the potency and efficacy of a potential drug candidate.

Efficacy studies are typically conducted in in vivo models that mimic human diseases. The choice of model depends on the therapeutic target of the compound. Given that pyrimidine (B1678525) derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory and anticancer properties, this compound could potentially be evaluated in models of these diseases. For instance, in an oncology setting, its efficacy might be tested in xenograft models where human tumor cells are implanted into immunocompromised mice. The dose-response relationship would be determined by administering a range of doses of the compound to different groups of these tumor-bearing mice and measuring the resulting tumor growth inhibition.

The data generated from such a study would typically be presented in a dose-response curve, plotting the therapeutic effect (e.g., percentage of tumor growth inhibition) against the administered dose. Key parameters derived from this curve include the ED50 (the dose that produces 50% of the maximum effect), which is a measure of the compound's potency.

While specific preclinical efficacy data for this compound is not currently available in the public domain, the general approach to evaluating such a compound would follow these established principles of pharmacology and drug development.

Interactive Data Table: Illustrative Dose-Response Data in a Hypothetical Xenograft Model

Below is an example of how dose-response data for a compound like this compound might be presented. Please note that these are hypothetical data for illustrative purposes only.

| Dose (mg/kg) | Mean Tumor Volume (mm³) | Standard Deviation | Percent Tumor Growth Inhibition |

| 0 (Vehicle) | 1500 | 250 | 0% |

| 1 | 1200 | 200 | 20% |

| 3 | 825 | 150 | 45% |

| 10 | 450 | 100 | 70% |

| 30 | 225 | 75 | 85% |

Pharmacodynamic Markers and Target Engagement in Vivo

Pharmacodynamic (PD) studies are essential to understand the biochemical and physiological effects of a drug on the body and to demonstrate that the drug is interacting with its intended target in a living organism. For this compound, this would involve identifying and measuring biomarkers that provide evidence of target engagement.

The selection of pharmacodynamic markers is entirely dependent on the molecular target of the compound. For example, if this compound were designed to inhibit a specific kinase, a relevant PD marker could be the level of phosphorylation of a downstream substrate of that kinase. In vivo target engagement would be assessed by administering the compound to animal models and then measuring the levels of this phosphorylated substrate in tumor or surrogate tissues at various time points and dose levels. A dose-dependent decrease in the phosphorylated substrate would indicate successful target engagement.

These studies are crucial for correlating the administered dose and resulting drug concentration with the biological effect at the target site. This helps in establishing a therapeutic window and informing the dose levels to be used in further preclinical and clinical studies. The azetidine (B1206935) and cyclopropyl (B3062369) moieties can influence the binding affinity and selectivity of the compound to its target, which would be reflected in the pharmacodynamic readouts. The cyclopropyl group, for instance, can provide conformational rigidity that may enhance binding to a specific biological target.

Interactive Data Table: Example of In Vivo Target Engagement Data

The following table illustrates how data on a pharmacodynamic marker might be presented. This is a hypothetical example.

| Dose (mg/kg) | Time Post-Dose (hours) | Target Phosphorylation Level (relative to vehicle) |

| 10 | 2 | 0.3 |

| 10 | 8 | 0.6 |

| 10 | 24 | 0.9 |

| 30 | 2 | 0.1 |

| 30 | 8 | 0.3 |

| 30 | 24 | 0.7 |

Assessment of Metabolic Stability and In Vivo Exposure (Pharmacokinetics as relevant to drug design)

The pharmacokinetic profile of a drug candidate, which encompasses its absorption, distribution, metabolism, and excretion (ADME), is a critical determinant of its success. For this compound, understanding its metabolic stability and in vivo exposure is paramount for optimizing its drug-like properties.

Metabolic stability is often first assessed in vitro using liver microsomes or hepatocytes from different species, including humans. These assays determine the rate at which the compound is metabolized by drug-metabolizing enzymes. The inclusion of a cyclopropyl group in a molecule is a common strategy in medicinal chemistry to enhance metabolic stability. This is because the C-H bonds in a cyclopropyl ring are stronger than in a corresponding linear alkyl chain, making them less susceptible to oxidative metabolism by cytochrome P450 enzymes.

Following in vitro assessment, in vivo pharmacokinetic studies are conducted in animal models (e.g., rats, dogs) to determine the compound's exposure profile after administration. Key parameters that are measured include the maximum plasma concentration (Cmax), the time to reach maximum concentration (Tmax), the area under the plasma concentration-time curve (AUC), and the half-life (t1/2) of the compound. Good oral bioavailability (the fraction of the administered dose that reaches the systemic circulation) is a desirable property for an orally administered drug. The pyrimidine core and the azetidine ring will also influence the physicochemical properties of the molecule, such as solubility and permeability, which in turn affect its absorption and distribution.

Interactive Data Table: Representative Pharmacokinetic Parameters

This table provides an example of the kind of pharmacokinetic data that would be generated for a compound like this compound. The data presented here is hypothetical.

| Parameter | Unit | Value (Oral Administration, 10 mg/kg) |

| Cmax | ng/mL | 850 |

| Tmax | hours | 1.5 |

| AUC(0-24) | ng*h/mL | 4500 |

| t1/2 | hours | 4.2 |

| F (%) | % | 60 |

Computational Chemistry and in Silico Molecular Modeling for Compound Optimization

Quantum Chemical Calculations: Electronic Structure, Reactivity, and Conformation (e.g., DFT, Frontier Molecular Orbitals)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental for understanding the intrinsic properties of a molecule. These calculations for 4-(Azetidin-1-yl)-2-cyclopropylpyrimidine would reveal its three-dimensional geometry, electron distribution, and conformational preferences.

Analysis of Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—would help in predicting the molecule's reactivity and its ability to participate in chemical reactions. The energy gap between HOMO and LUMO is a crucial indicator of molecular stability. Such studies on pyrimidine (B1678525) derivatives have been used to correlate molecular structure with inhibition efficiency for various applications.

| Molecular Electrostatic Potential (MEP) | Maps electrostatic potential on the electron density surface | Regions of negative potential around nitrogen atoms, positive potential elsewhere. |

Note: The data in this table is hypothetical and serves as an example of what would be generated from DFT calculations. No specific published data is available for this compound.

Advanced Molecular Docking Simulations for Ligand-Target Recognition and Binding Pose Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. For this compound, docking simulations into the ATP-binding site of IRAK4 would be essential. These simulations would predict the binding pose, identify key interactions (like hydrogen bonds, hydrophobic interactions, and van der Waals forces) with specific amino acid residues, and provide a binding affinity score. Studies on other IRAK4 inhibitors have highlighted the importance of interactions with residues such as Tyr262 in the active site.

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling for Predictive Design

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. A 3D-QSAR study involving this compound and its analogues would help in understanding which structural features are crucial for IRAK4 inhibition.

Pharmacophore modeling identifies the essential three-dimensional arrangement of functional groups necessary for biological activity. A pharmacophore model derived from active IRAK4 inhibitors would define the key features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) and their spatial relationships required for binding.

Virtual Screening and De Novo Design Strategies for Novel Analogue Discovery

The pharmacophore models and docking protocols developed for IRAK4 could be used in virtual screening campaigns to search large chemical databases for novel compounds with the potential to be active IRAK4 inhibitors. Furthermore, de novo design strategies could utilize the structural information from the binding site of IRAK4 to design entirely new molecules or novel analogues of this compound with improved properties.

Protein-Ligand Interaction Fingerprints and Free Energy Calculations

Protein-Ligand Interaction Fingerprints (PLIFs) are binary strings that encode the interactions between a ligand and a protein. Analyzing PLIFs from docking or MD simulations of this compound would allow for a systematic comparison of its binding mode with other known IRAK4 inhibitors.

More rigorous computational methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Free Energy Perturbation (FEP) could be employed to calculate the binding free energy of the ligand to the protein. These calculations provide a more accurate estimation of binding affinity compared to docking scores and can be instrumental in the lead optimization phase.

Advanced Analytical Methodologies for Research Characterization and Quantification

High-Resolution Spectroscopic Techniques (NMR, IR, UV-Vis, CD) for Structural Elucidation and Conformation

High-resolution spectroscopic methods are indispensable for elucidating the molecular structure and conformational properties of 4-(Azetidin-1-yl)-2-cyclopropylpyrimidine. These techniques probe the interactions of the molecule with electromagnetic radiation, providing detailed information about its atomic composition and spatial arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy is the cornerstone of structural elucidation for organic molecules. For this compound, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be employed.

¹H NMR: The proton NMR spectrum would reveal the number of distinct proton environments, their chemical shifts (δ), multiplicities (e.g., singlet, doublet, triplet, multiplet), and coupling constants (J). The cyclopropyl (B3062369) group would exhibit complex multiplets in the upfield region, while the pyrimidine (B1678525) and azetidine (B1206935) ring protons would resonate at characteristic downfield shifts.

¹³C NMR: The carbon-13 NMR spectrum would indicate the number of unique carbon atoms. The chemical shifts would differentiate between the sp²-hybridized carbons of the pyrimidine ring and the sp³-hybridized carbons of the azetidine and cyclopropyl moieties.

2D NMR (COSY, HSQC, HMBC): Two-dimensional techniques are crucial for assembling the molecular puzzle. Correlation Spectroscopy (COSY) would establish proton-proton coupling networks, connecting adjacent protons within the cyclopropyl, azetidine, and pyrimidine rings. Heteronuclear Single Quantum Coherence (HSQC) would correlate each proton to its directly attached carbon atom. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is key for connecting molecular fragments by showing correlations between protons and carbons that are two or three bonds away. For instance, HMBC would be vital to confirm the connectivity between the azetidine ring nitrogen and the C4 position of the pyrimidine ring.

While specific NMR data for this compound is not publicly available, Table 1 presents typical ¹H NMR chemical shift ranges for related structural motifs found in other azetidine and pyrimidine derivatives.

| Functional Group | Typical ¹H Chemical Shift (δ, ppm) | Multiplicity |

| Cyclopropyl Protons | 0.5 - 1.5 | Multiplet |

| Azetidine Protons (CH₂) | 2.0 - 4.5 | Multiplet/Triplet |

| Pyrimidine Protons | 6.5 - 9.0 | Singlet/Doublet |

Infrared (IR) Spectroscopy provides information about the functional groups present in a molecule by detecting the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum would be expected to show characteristic absorption bands. The C-H stretching vibrations of the aromatic pyrimidine ring and the aliphatic cyclopropyl and azetidine rings would appear in the 2800-3100 cm⁻¹ region. C=N and C=C stretching vibrations from the pyrimidine ring would likely be observed in the 1500-1650 cm⁻¹ range. The C-N stretching of the azetidine ring would also produce a characteristic band.

Ultraviolet-Visible (UV-Vis) Spectroscopy is used to study electronic transitions within a molecule. The pyrimidine ring, being an aromatic heterocycle, would exhibit characteristic π → π* and n → π* transitions. The position of the maximum absorbance (λmax) would be sensitive to the substitution pattern on the pyrimidine ring.

Circular Dichroism (CD) Spectroscopy is a powerful technique for studying chiral molecules. If this compound were synthesized in an enantiomerically enriched form, CD spectroscopy could be used to characterize its chiroptical properties and investigate its conformational preferences in solution.

Chromatographic Separations (HPLC, GC) Coupled with Mass Spectrometry for Purity, Quantification, and Metabolite Identification

Chromatographic techniques are essential for separating the target compound from impurities, determining its purity, and quantifying its concentration in various matrices. When coupled with mass spectrometry, these methods become powerful tools for structural confirmation and metabolite identification.

High-Performance Liquid Chromatography (HPLC) is the most common chromatographic technique for the analysis of non-volatile compounds like this compound.

Purity Analysis: A reversed-phase HPLC method, likely using a C18 or C8 stationary phase, would be developed. The mobile phase would typically consist of a mixture of water (often with a buffer like ammonium (B1175870) acetate (B1210297) or formic acid) and an organic solvent such as acetonitrile (B52724) or methanol. A gradient elution program would likely be employed to ensure the separation of the main compound from any starting materials, by-products, or degradation products. Purity is assessed by integrating the peak area of the target compound relative to the total peak area in the chromatogram.

Quantification: For quantitative analysis, a calibration curve would be constructed by analyzing a series of standard solutions of known concentrations. This allows for the accurate determination of the concentration of this compound in a sample.

Gas Chromatography (GC) could potentially be used if the compound is sufficiently volatile and thermally stable, or if it can be converted into a more volatile derivative. Given the structure, HPLC is generally the more suitable technique.

Mass Spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. When coupled with a chromatographic inlet (LC-MS or GC-MS), it provides a second dimension of separation and detection.

Structural Confirmation: High-resolution mass spectrometry (HRMS) would be used to determine the accurate mass of the molecular ion, which can be used to confirm the elemental composition of this compound.

Fragmentation Analysis: In tandem mass spectrometry (MS/MS), the molecular ion is isolated and fragmented. The resulting fragmentation pattern provides valuable structural information, helping to confirm the connectivity of the cyclopropyl, pyrimidine, and azetidine moieties.

Metabolite Identification: LC-MS/MS is a critical tool in drug metabolism studies. By comparing the mass spectra and retention times of samples from in vitro or in vivo metabolism studies with those of the parent compound, potential metabolites (e.g., resulting from oxidation, hydroxylation, or ring-opening) can be identified.

Table 2 outlines a hypothetical HPLC-MS method for the analysis of this compound.

| Parameter | Condition |

| Column | C18, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% to 95% B over 10 minutes |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 2 µL |

| MS Detector | Electrospray Ionization (ESI), Positive Mode |

| MS Scan Mode | Full Scan (m/z 50-500) and Product Ion Scan |

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure Determination

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound can be grown, this technique can provide a wealth of information.

Molecular Structure: X-ray crystallography provides precise measurements of bond lengths, bond angles, and torsion angles, offering an unambiguous confirmation of the molecular connectivity.

Conformation: The analysis reveals the preferred conformation of the molecule in the crystal lattice, including the relative orientations of the cyclopropyl and azetidine rings with respect to the pyrimidine ring.

Stereochemistry: For chiral molecules, X-ray crystallography can be used to determine the absolute stereochemistry of each chiral center without ambiguity. This is particularly important if the molecule is synthesized as a single enantiomer or if a racemic mixture is resolved.

Intermolecular Interactions: The crystal structure analysis also reveals how the molecules pack in the solid state, providing insights into intermolecular interactions such as hydrogen bonding and π-stacking.

While a crystal structure for this compound has not been reported, studies on related azetidine and pyrimidine derivatives have demonstrated the utility of this technique. acs.orgscispace.com For example, X-ray diffraction studies on substituted pyrimidines have provided detailed information on how different substituents affect the geometry of the aromatic ring. scispace.com

Advanced Chiral Separation Techniques for Enantiomeric Purity Analysis

If this compound possesses a stereocenter or exhibits axial chirality, it is crucial to assess its enantiomeric purity. Advanced chiral separation techniques are employed for this purpose.

Chiral High-Performance Liquid Chromatography (Chiral HPLC): This is the most widely used method for separating enantiomers. It utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times. A variety of CSPs based on polysaccharides (e.g., cellulose or amylose derivatives), proteins, or synthetic polymers are available. The development of a chiral HPLC method would involve screening different chiral columns and mobile phases to achieve baseline separation of the enantiomers. The enantiomeric excess (% ee) can then be calculated from the relative peak areas.

Chiral Gas Chromatography (Chiral GC): For volatile compounds, GC with a chiral stationary phase can be an effective method for enantiomeric separation.

NMR Spectroscopy with Chiral Derivatizing Agents: In this method, the enantiomeric mixture is reacted with a chiral derivatizing agent, such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid), to form a mixture of diastereomers. usm.eduacs.org These diastereomers have different chemical environments and will exhibit distinct signals in the NMR spectrum (typically ¹H or ¹⁹F NMR). The integration of these signals allows for the determination of the enantiomeric ratio.

The choice of method for enantiomeric purity analysis would depend on the specific properties of this compound and the availability of suitable chiral stationary phases or derivatizing agents.

Future Research Trajectories and Translational Outlook for 4 Azetidin 1 Yl 2 Cyclopropylpyrimidine

Uncharted Biological Targets and Therapeutic Applications

The broad spectrum of pharmacological activities associated with pyrimidine (B1678525) derivatives suggests that 4-(azetidin-1-yl)-2-cyclopropylpyrimidine could interact with a variety of biological targets. nih.govgsconlinepress.com Future research should focus on a systematic screening of this compound against a panel of clinically relevant targets.

Potential Biological Targets:

Kinases: The pyrimidine core is a common feature in many kinase inhibitors. nih.gov High-throughput screening against a comprehensive kinase panel could identify specific kinases that are potently inhibited by this compound, suggesting potential applications in oncology and inflammatory diseases.

Dihydrofolate Reductase (DHFR): Pyrimidine analogues like trimethoprim are known inhibitors of DHFR, an essential enzyme in folate metabolism. humanjournals.com Investigating the inhibitory activity of the title compound against bacterial, protozoal, and human DHFR could unveil its potential as an antimicrobial or anticancer agent. nih.gov

Pyrimidine Metabolism Enzymes: As a pyrimidine derivative, the compound may interfere with the de novo or salvage pathways of pyrimidine biosynthesis. frontiersin.org Enzymes such as dihydroorotate dehydrogenase (DHODH) and thymidylate synthase are validated targets in cancer and autoimmune diseases. frontiersin.orgmdpi.com

G-Protein-Coupled Receptors (GPCRs): Certain pyrimidine derivatives have shown activity at GPCRs, opening avenues for applications in neurological and metabolic disorders. nih.gov

Potential Therapeutic Applications:

Oncology: Given the prevalence of pyrimidine-based drugs in cancer chemotherapy, this compound warrants extensive investigation for its antiproliferative activity against a diverse range of cancer cell lines. ekb.egekb.eg

Infectious Diseases: The structural motifs of this compound suggest potential as an antibacterial, antifungal, or antiviral agent. gsconlinepress.comyoutube.com

Inflammatory Disorders: Inhibition of key inflammatory mediators, such as certain kinases or cyclooxygenase (COX) enzymes, could be a plausible mechanism of action. researchgate.net

| Potential Biological Target Class | Specific Examples | Potential Therapeutic Application |

|---|---|---|

| Kinases | EGFR, VEGFR, CDKs, PI3K | Oncology, Inflammatory Diseases |

| Folate Pathway Enzymes | Dihydrofolate Reductase (DHFR) | Antibacterial, Anticancer |

| Pyrimidine Metabolism Enzymes | Dihydroorotate Dehydrogenase (DHODH), Thymidylate Synthase (TS) | Oncology, Autoimmune Diseases |

| G-Protein-Coupled Receptors (GPCRs) | Adenosine, Purinergic Receptors | Neurological Disorders, Metabolic Disorders |

Next-Generation Analogue Design for Enhanced Potency, Selectivity, and Metabolic Profile

Following the identification of initial lead activities, a systematic SAR study will be crucial for optimizing the therapeutic potential of this compound. Analogue design should focus on modifications of the three key structural components: the pyrimidine core, the azetidine (B1206935) ring, and the cyclopropyl (B3062369) group.

Pyrimidine Core Modifications: Substitution at the 4, 5, and 6 positions of the pyrimidine ring can significantly impact biological activity. The introduction of various functional groups (e.g., halogens, amines, small alkyl groups) can modulate potency, selectivity, and pharmacokinetic properties. nih.gov

Azetidine Ring Modifications: The azetidin-1-yl moiety offers opportunities for derivatization. Substitution on the azetidine ring could influence binding interactions and physicochemical properties.

Cyclopropyl Group Modifications: While the cyclopropyl group itself is often beneficial for metabolic stability, exploring bioisosteric replacements could lead to improved activity or address potential metabolic liabilities.

Strategies for Optimization:

Computational Modeling: Molecular docking and quantitative structure-activity relationship (QSAR) studies can guide the rational design of new analogues with predicted improvements in binding affinity and selectivity. nih.gov

Metabolic Profiling: Early in vitro and in vivo metabolic studies of lead compounds will help identify metabolic hotspots and guide the design of analogues with improved stability and pharmacokinetic profiles.

| Structural Moiety | Proposed Modifications | Desired Outcome |

|---|---|---|

| Pyrimidine Core | Substitution at C4, C5, C6 positions with various functional groups | Enhanced potency, improved selectivity, modulated physicochemical properties |

| Azetidine Ring | Substitution on the azetidine ring | Improved binding interactions, enhanced metabolic stability |

| Cyclopropyl Group | Bioisosteric replacements (e.g., small alkyl groups, other strained rings) | Optimization of potency and metabolic profile |

Mechanistic Studies of Resistance Development and Strategies for Overcoming It

Drug resistance is a major challenge in chemotherapy. nih.govbohrium.com For any promising therapeutic candidate, it is crucial to anticipate and study potential mechanisms of resistance.

Potential Mechanisms of Resistance:

Target Alteration: Mutations in the target protein that reduce the binding affinity of the drug are a common resistance mechanism. nih.gov

Drug Efflux: Overexpression of efflux pumps, such as P-glycoprotein, can decrease the intracellular concentration of the drug.

Metabolic Alterations: Changes in cellular metabolism, such as upregulation of alternative pathways, can compensate for the drug's inhibitory effects. ashpublications.org

Strategies to Overcome Resistance:

Development of Covalent Inhibitors: Designing analogues that form a covalent bond with the target can overcome resistance caused by mutations that weaken non-covalent binding. nih.gov

Combination Therapy: Combining the drug with agents that have non-overlapping resistance mechanisms can be a powerful strategy. nih.gov

Targeting Downstream Pathways: If resistance emerges through the activation of compensatory signaling pathways, targeting components of these pathways can restore sensitivity. nih.gov

Strategic Development of Combination Therapies and Synergistic Effects

Combination therapy is a cornerstone of modern medicine, particularly in oncology, as it can enhance efficacy, reduce toxicity, and overcome drug resistance. nih.govembopress.org

Potential Combination Strategies:

Synergistic Combinations with Standard-of-Care Agents: Investigating the combination of this compound with established chemotherapeutic agents or targeted therapies could reveal synergistic interactions. embopress.org For example, if the compound inhibits pyrimidine synthesis, combining it with drugs that damage DNA could be highly effective. frontiersin.org

Targeting Parallel Pathways: Combining inhibitors of two different but complementary signaling pathways can lead to a more profound and durable response.

Overcoming Resistance: As discussed previously, combination therapy can be employed to circumvent or delay the onset of drug resistance. nih.gov

Exploration of Prodrug Strategies and Advanced Delivery Systems for Research Models

To improve the druggability and research utility of this compound, the exploration of prodrug strategies and advanced delivery systems is warranted.

Prodrug Strategies:

Improving Oral Bioavailability: If the compound suffers from poor oral absorption, a prodrug approach can be used to mask polar functional groups and enhance membrane permeability. nih.gov

Targeted Delivery: Prodrugs can be designed to be activated by specific enzymes that are overexpressed in target tissues, thereby increasing the local concentration of the active drug and reducing systemic toxicity. nih.gov

Enhanced Solubility: For compounds with poor aqueous solubility, prodrugs can be synthesized to improve their dissolution and formulation properties. mdpi.com

Advanced Delivery Systems:

Q & A

Q. What are the standard synthetic routes for 4-(Azetidin-1-yl)-2-cyclopropylpyrimidine, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves coupling azetidine with a pre-functionalized pyrimidine core. Key steps include:

Q. Optimization Strategies :

Q. Example Reaction Parameters :

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Cyclopropylation | Pd(PPh₃)₄, K₂CO₃, DME, 90°C | 68 | 95% |

| Azetidine Substitution | Azetidine, DMF, 80°C, 12h | 72 | 98% |

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

Methodological Answer:

Q. What solvent systems and storage conditions ensure stability for long-term studies?

Methodological Answer:

- Solvent Compatibility : Avoid protic solvents (e.g., MeOH) due to potential SNAr reversibility. Use DMSO or DCM for stock solutions .

- Storage : Lyophilized solid stored at -20°C under argon; solutions stable for ≤72h at 4°C .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities (e.g., enzyme inhibition vs. receptor antagonism)?

Methodological Answer:

- Dose-Response Analysis : Perform IC50/EC50 assays across multiple concentrations (e.g., 0.1–100 µM) to confirm target specificity .

- Off-Target Screening : Use kinase/proteome profiling panels to identify non-specific interactions .

- Structural Validation : Compare crystallographic data (e.g., X-ray) with computational docking models to verify binding modes .

Q. What advanced structural analysis techniques elucidate its reactivity in complex environments?

Methodological Answer:

Q. Example Crystallographic Data :

| Parameter | Value | Source |

|---|---|---|

| Space Group | P2₁/c | |

| R Factor | 0.071 | |

| Bond Angle (C-C-C, cyclopropane) | 59.8° |

Q. How can synthetic yield and purity be improved while minimizing byproducts?

Methodological Answer:

Q. What systematic errors commonly affect mass spectrometry data for this compound?

Methodological Answer:

Q. How can computational modeling predict its reactivity in catalytic or biological systems?

Methodological Answer:

Q. What surface interactions (e.g., glassware, HPLC columns) influence experimental outcomes?

Methodological Answer:

- Adsorption Mitigation : Silanize glassware to prevent non-specific binding .

- Column Compatibility : Use low-bleed HPLC columns (e.g., phenyl-hexyl) to avoid stationary-phase interactions .

Q. How are structure-activity relationship (SAR) studies designed to optimize its bioactivity?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.